2-Bromo-2'-chlorobenzophenone

Descripción general

Descripción

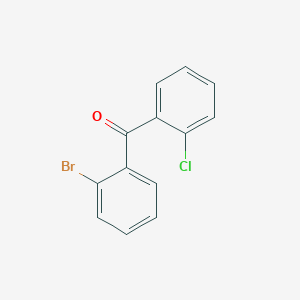

2-Bromo-2’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-2’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, starting with 2-chlorobenzophenone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-2’-chlorobenzophenone often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenones.

Reduction: Formation of 2-bromo-2’-chlorobenzhydrol.

Oxidation: Formation of 2-bromo-2’-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Bromo-2'-chlorobenzophenone is notably used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that lead to the development of various therapeutic agents, particularly those targeting cancer and metabolic disorders.

- Case Study: A study demonstrated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines, indicating potential for developing new anticancer drugs .

Mechanism of Action:

The compound interacts with biological targets, influencing pathways associated with apoptosis and cellular proliferation. Research has shown that its derivatives can modulate NMDA receptor activity, which is crucial in neuropharmacology .

Organic Synthesis

Utility in Synthesis:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, making it valuable for creating diverse chemical entities.

Synthetic Routes:

Various synthetic pathways have been established to utilize this compound effectively. For instance, it can undergo reactions such as Friedel-Crafts acylation and nucleophilic substitutions to yield functionalized products suitable for further applications .

Material Science

Development of Advanced Materials:

Research indicates that this compound can be employed in the creation of advanced materials with unique properties. Its incorporation into polymers has been studied for applications requiring enhanced thermal stability and optical characteristics.

- Example: The compound has been explored for use in photonic devices due to its ability to absorb and emit light effectively, making it a candidate for optical sensors and coatings .

Dyes and Pigments

Colorant Applications:

The compound's vibrant color properties allow it to be utilized in the production of dyes and pigments. These applications extend to textiles, plastics, and other materials where aesthetic qualities are paramount.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used as a standard or reagent in various detection methods. Its stability and reactivity make it suitable for quality control processes in laboratories.

- Application Example: It has been utilized in chromatographic techniques to separate and quantify other compounds, demonstrating its importance in ensuring product quality .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-Bromo-2’-chlorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-2’-fluorobenzophenone

- 2-Chloro-2’-bromobenzophenone

- 2-Iodo-2’-chlorobenzophenone

Uniqueness

2-Bromo-2’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual halogenation provides distinct reactivity patterns compared to other mono-halogenated benzophenones. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Actividad Biológica

2-Bromo-2'-chlorobenzophenone (BCBP) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with BCBP.

BCBP has been shown to participate in various biochemical reactions, particularly those involving enzyme interactions. It is known to undergo nucleophilic substitution reactions and free radical bromination, which are critical for its biological activity.

| Property | Description |

|---|---|

| Molecular Weight | 295.56 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Reactivity | Participates in nucleophilic substitutions |

Cellular Effects

BCBP exhibits multifaceted effects on cellular processes. Research indicates that it can influence cell signaling pathways, gene expression, and metabolic processes. Notably, it has been observed to affect mitochondrial membrane potential, which can lead to alterations in energy production and apoptosis.

Case Study: Apoptosis Induction

In a study examining the cytotoxic effects of BCBP on cancer cell lines, it was found that exposure to varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and mitochondrial dysfunction. The study highlighted BCBP's potential as an anticancer agent.

The biological activity of BCBP is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. The halogen atoms (bromine and chlorine) facilitate the formation of halogen bonds with target molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |

| Receptor Interaction | Modulates receptor activity affecting signaling |

| Free Radical Formation | Generates reactive intermediates impacting cell function |

Dosage Effects in Animal Models

Research has demonstrated that the effects of BCBP vary significantly with dosage in animal models. At low doses, it may exert minimal toxicity; however, higher doses can lead to substantial changes in cell signaling pathways and metabolic functions.

Metabolic Pathways

BCBP interacts with various metabolic pathways through phase I and phase II reactions. These interactions lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of BCBP within biological systems are mediated by specific transporters. Studies suggest that BCBP can accumulate in certain cellular compartments, influencing its localization and biological efficacy.

Comparison with Similar Compounds

BCBP's unique substitution pattern distinguishes it from other bromochlorobenzophenone derivatives. Its distinct chemical reactivity contributes to its specific biological activities compared to structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 1-Bromo-2'-chlorobenzophenone | Moderate antimicrobial properties |

| 4-Bromo-2'-chlorobenzophenone | Known for enzyme interaction studies |

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Bromo-2'-chlorobenzophenone in academic research?

Methodological Answer:

The synthesis of this compound typically involves bromination of a pre-functionalized benzophenone precursor. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) can introduce halogen substituents selectively. Evidence from analogous compounds suggests using aryl halides (e.g., 2-chlorobenzophenone derivatives) with brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Reaction optimization may require temperature modulation (e.g., 25–80°C) and catalysts such as Pd(PPh₃)₄ or t-Bu₃P to enhance regioselectivity .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization should combine NMR (¹H/¹³C) for structural elucidation of bromine and chlorine substituents, GC-MS or LC-MS for purity assessment, and FT-IR to confirm carbonyl (C=O) and halogen functional groups. For example, GC-MS analysis with selected ion monitoring (SIM) can detect trace impurities, as demonstrated in metabolite studies of structurally similar benzophenones . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy. Chromatographic retention time alignment with standards is recommended to resolve co-eluting contaminants .

Q. Advanced: How can competing reaction pathways during bromination of 2'-chlorobenzophenone derivatives be minimized?

Methodological Answer:

Competing pathways (e.g., over-bromination or ring substitution) are mitigated by:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Stoichiometric control : Limit brominating agents (e.g., Br₂ or NBS) to 1.1–1.3 equivalents to prevent di-substitution .

- Catalyst tuning : Employ Pd(0) complexes with bulky ligands (e.g., t-Bu₃P) to sterically hinder undesired sites .

- Temperature gradients : Lower temperatures (0–25°C) reduce kinetic side reactions, as observed in analogous acetophenone brominations .

Q. Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electronic effects (e.g., Hammett σ values) to predict regioselectivity in cross-coupling. For example, the electron-withdrawing nature of the chloro and bromo substituents lowers the LUMO energy of the aryl halide, enhancing oxidative addition with Pd(0) catalysts . Molecular docking simulations may also assess steric hindrance at the reaction site, particularly when using bulky ligands or substrates .

Q. Data Contradiction: How should researchers address discrepancies in reported yields for bromination reactions of similar benzophenones?

Methodological Answer:

Contradictory yields often arise from:

- Reagent purity : Impurities in brominating agents (e.g., Br₂ degradation) can skew results. Use fresh NBS or recrystallized Br₂ .

- Reaction monitoring : Implement inline techniques (e.g., Raman spectroscopy) to track intermediate formation and adjust reaction time dynamically .

- Byproduct analysis : Employ tandem MS/MS to identify side products (e.g., di-brominated isomers) and refine stoichiometry .

Statistical meta-analysis of literature data (e.g., variance in Pd catalyst loading) can identify optimal parameters .

Q. Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

Store under argon or nitrogen at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption. Degradation studies of related halogenated acetophenones indicate a shelf life of ≥12 months under these conditions . For long-term storage, lyophilization or desiccant packs (e.g., silica gel) are advised.

Q. Advanced: How can researchers utilize this compound as a precursor in heterocyclic synthesis?

Methodological Answer:

The compound serves as a key intermediate for:

- Suzuki couplings : React with arylboronic acids to synthesize biaryl motifs for drug discovery .

- Knorr pyrrole synthesis : Condensation with β-keto esters under acidic conditions (e.g., H₂SO₄/EtOH) yields substituted pyrroles .

- Photoaffinity labeling : The bromine atom can be replaced with azide groups via nucleophilic substitution for click chemistry applications .

Q. Advanced: What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Crystallization hurdles (e.g., oily residues) are addressed by:

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) with slow evaporation.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 2-Bromo-4′-methylpropiophenone) to induce nucleation .

- Temperature ramping : Gradual cooling from 50°C to −20°C enhances crystal lattice formation .

Q. Table 1: Key Physicochemical Properties of this compound

Propiedades

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525561-42-6 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.